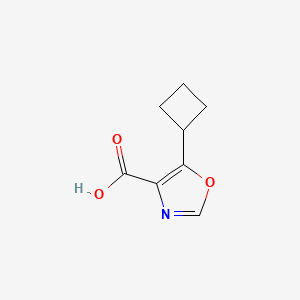

5-Cyclobutyl-1,3-oxazole-4-carboxylic acid

Übersicht

Beschreibung

“5-Cyclobutyl-1,3-oxazole-4-carboxylic acid” is a chemical compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 g/mol . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of oxazole derivatives, including “5-Cyclobutyl-1,3-oxazole-4-carboxylic acid”, involves various methods . One of the common methods is the Van Leusen Oxazole Synthesis . This method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles . Another method involves the use of copper nitrate and iodine for the synthesis of 2,5-disubstituted oxazoles from arylacetylenes and α-amino acids .Molecular Structure Analysis

The InChI code for “5-Cyclobutyl-1,3-oxazole-4-carboxylic acid” is 1S/C8H9NO3/c10-8(11)6-7(12-4-9-6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11) .Physical And Chemical Properties Analysis

“5-Cyclobutyl-1,3-oxazole-4-carboxylic acid” is a solid compound . It has a molecular weight of 167.16 g/mol .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

5-Cyclobutyl-1,3-oxazole-4-carboxylic acid derivatives have been synthesized and evaluated for their antimycobacterial activities. A study synthesized new thiourea compounds endowed with significant activity towards multidrug-resistant Mycobacterium tuberculosis. Among the synthesized compounds, one was found to be notably active, exhibiting both in vitro and in vivo efficacy similar to or better than the standard drug isoniazid, suggesting potential for tuberculosis treatment without toxicity to Vero cells up to a specific concentration, highlighting a high selectivity index (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).

Synthesis of Heterocyclic Compounds

The compound is involved in the synthesis of heterocyclic compounds, including the preparation of 5-amino-1,2,3-triazole-4-carboxylates, which serve as scaffolds for peptidomimetics or biologically active compounds. A study described a ruthenium-catalyzed cycloaddition process to create a protected version of this triazole amino acid, overcoming the Dimroth rearrangement issue. This method was applied to synthesize triazole-containing dipeptides and compounds active as HSP90 inhibitors, showcasing the versatility of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid in medicinal chemistry (Ferrini et al., 2015).

Development of Dual EP2 and EP3 Agonists

Research has also explored the synthesis of cyclic carbamate derivatives using 5-cyclobutyl-1,3-oxazole-4-carboxylic acid as a precursor for potent dual EP2 and EP3 agonists with selectivity against other subtypes. These agonists demonstrated significant activity in biological assays, offering a foundation for new therapeutic agents (Kinoshita et al., 2016).

Synthesis of Oxazole and Oxazoline Derivatives

The compound is instrumental in the synthesis of oxazole and oxazoline derivatives, with potential applications in various fields. Studies have reported on the synthesis of 2,5-disubstituted oxazoles and oxazolines catalyzed by ruthenium(II) porphyrin and copper salts. These reactions proceed under mild conditions, offering a pathway for creating derivatives with potential biological activity or as building blocks in organic synthesis (Zhong et al., 2012).

Eigenschaften

IUPAC Name |

5-cyclobutyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-8(11)6-7(12-4-9-6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTQKJZBCSLPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(N=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclobutyl-1,3-oxazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B1427783.png)

![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B1427787.png)

![{[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B1427792.png)

![2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1427793.png)